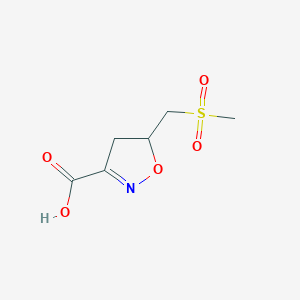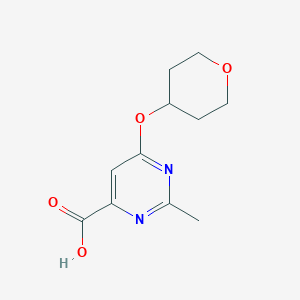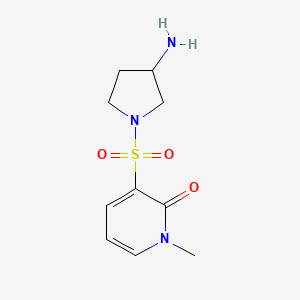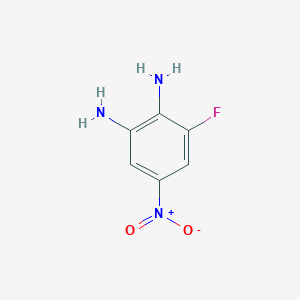
1,2-Diamino-3-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and two amino groups attached to a benzene ring. It is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with a suitable amine . The reaction conditions often involve the use of a base to facilitate the substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Chemischer Reaktionen
3-Fluoro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a base.
Common reagents used in these reactions include bases like sodium hydroxide and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions include substituted benzene derivatives and reduced amines .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitrobenzene-1,2-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The compound’s effects are mediated by the formation of intermediates such as benzenonium ions, which subsequently undergo further reactions to yield substituted products .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-nitrobenzene-1,2-diamine can be compared with other similar compounds such as:
2-Fluoronitrobenzene: A precursor in the synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine.
3,5-Bis(trifluoromethyl)benzylbenzene-1,2-diamine: Another substituted benzene-1,2-diamine with different functional groups.
Benzene-1,2-diamine: A simpler compound without the fluorine and nitro substituents.
The uniqueness of 3-Fluoro-5-nitrobenzene-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications .
Eigenschaften
Molekularformel |
C6H6FN3O2 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
3-fluoro-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 |
InChI-Schlüssel |
BRWXIOKDMZGIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


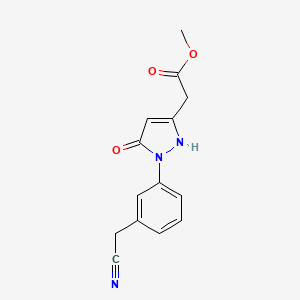

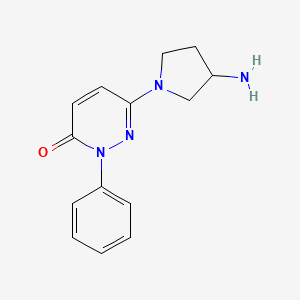

![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)

